1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine core substituted with a 4-methoxyphenoxy group and a 2-phenylethyl group. The compound's unique structure suggests potential applications in pharmacology, particularly in targeting specific receptors in the central nervous system.
The compound is synthesized through various chemical methods, often involving the manipulation of precursor compounds that contain the requisite functional groups. Research studies have explored its synthesis and biological activity, particularly its interaction with serotonin receptors, indicating its relevance in neuropharmacology.
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can be classified as:
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine typically involves several key steps:
The synthesis may require specific conditions such as:
The molecular formula for 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is C20H26N2O2. The structural representation includes:
Key structural data includes:
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Common reagents for these reactions may include:
The mechanism of action for 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine primarily involves its interaction with serotonin receptors, particularly the serotonin 5-HT7 receptor.
Upon administration, this compound binds to the serotonin receptors in the brain, influencing neurotransmission pathways associated with mood regulation, cognition, and perception. Its binding affinity can be quantified using assays that measure competition with known ligands.
Studies have reported a binding affinity (Ki) for the serotonin 5-HT7 receptor at approximately 2.6 nM, indicating a potent interaction compared to other receptor types such as 5-HT1A (Ki = 476 nM) .
Relevant data include melting point ranges and spectral data (NMR, IR) that confirm structural integrity upon synthesis.
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine has significant scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential therapeutic implications through targeted receptor interactions. Further research may expand its applications in both clinical and experimental settings.
The target compound, 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine, exemplifies the systematic naming conventions for N-substituted piperazines. Its IUPAC name delineates three critical regions: the piperazine core, the 2-(4-methoxyphenoxy)ethyl substituent at N1, and the 2-phenylethyl group at N4. This naming reflects the hierarchical priority of the phenethyl chain over aryloxyethyl groups in aliphatic nitrogenous systems. The compound's molecular formula C₂₁H₂₈N₂O₂ (molecular weight: 340.46 g/mol) is cataloged under PubChem CID 47013585 [1]. Its constitutional isomer, 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine (C₂₁H₂₈N₂O₃; CID 59382142), illustrates how minor substituent alterations—phenethyl versus phenoxyethyl—impact oxygen content and polarity [2].
Table 1: Nomenclature and Identifiers of Key Piperazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine | Not Provided | C₂₁H₂₈N₂O₂ | 340.46 | 4-Methoxyphenoxyethyl, Phenethyl |
| 1-[2-(4-Methoxyphenoxy)ethyl]piperazine | 117132-44-2 | C₁₃H₂₀N₂O₂ | 236.31 | 4-Methoxyphenoxyethyl |
| 1-(2-Phenylethyl)piperazine | 5321-49-3 | C₁₂H₁₈N₂ | 190.28 | Phenethyl |
| 1-(2-Phenoxyethyl)-4-(2-phenylethyl)piperazine | 56233-44-4 | C₂₀H₂₆N₂O | 310.43 | Phenoxyethyl, Phenethyl |
Taxonomically, such compounds belong to the 1,4-disubstituted piperazine class, where N1 bears an aryloxyalkyl moiety and N4 carries an aralkyl group. The 4-methoxyphenoxyethyl group provides an electron-rich aryl ether linkage, while the phenethyl group contributes hydrophobic bulk. This structural dichotomy enables dual interactions with biological targets: aryloxyethyl segments often engage in hydrogen bonding via ether oxygen, whereas phenethyl groups facilitate van der Waals contacts in hydrophobic binding pockets [1] [4].
Piperazine derivatives have evolved from early anthelmintic applications to structurally refined neuropharmacological agents. The 1950s saw the emergence of simple N-alkyl piperazines as serotonin antagonists, but the 1980–2000s marked a paradigm shift toward dual-substituted analogs with enhanced receptor selectivity. The structural motif combining aryloxyethyl and phenethyl groups arose from efforts to optimize the pharmacokinetic and pharmacodynamic profiles of neuroactive ligands [3] [5].
Key milestones include:
This trajectory underscores how the target compound integrates historical design elements: the 4-methoxyphenoxyethyl group (evolution of ortho-methoxyphenyl) and phenethyl moiety (optimized for CNS bioavailability). Such architectures balance hydrophilic-lipophilic properties critical for neuropharmacological agents [3] [5].
The spatial orientation and electronic properties of the 4-methoxyphenoxyethyl and phenethyl groups confer distinct biomolecular recognition capabilities. The phenethyl group at N4 adopts an extended conformation that projects the phenyl ring into hydrophobic receptor subpockets. This is evidenced by 1-(2-phenylethyl)piperazine’s physicochemical profile: density >1.006 g/mL and boiling point 276°C, reflecting high molecular rigidity and polarizability [10]. Comparatively, the 2-(4-methoxyphenoxy)ethyl chain at N1 introduces a flexible ethylene spacer and polar ether linkage, enabling hydrogen-bond acceptance and conformational adaptability [1] [6].
Table 2: Structure-Activity Relationships (SAR) of Piperazine Substituents
| Substituent Combination | Binding Affinity Trends | Key Structural Determinants |
|---|---|---|
| Phenethyl at N4 (e.g., 1-(2-phenylethyl)piperazine) | High D2 receptor affinity (Kᵢ ~65–100 nM) | Hydrophobic bulk enhances van der Waals contacts |
| 4-Methoxyphenoxyethyl at N1 (e.g., target compound) | Enhanced 5-HT1A selectivity over α1-adrenergic | Methoxy group donates electrons, facilitating H-bonding |
| Phenoxyethyl at N1 (e.g., 1-(2-phenoxyethyl)-4-(2-phenylethyl)piperazine) | Reduced CNS penetration vs. methoxy analog | Lack of methoxy decreases polarity and H-bond potential |
Positional effects are critical: transposing substituents (e.g., phenethyl at N1 and aryloxyethyl at N4) diminishes receptor affinity due to steric incompatibility at binding sites. Molecular modeling reveals that N4-phenethyl aligns with TM3/EL2 loops in aminergic GPCRs, while N1-aryloxyethyl engages EL2 residues via ether-oxygen hydrogen bonding. The para-methoxy group further enhances this interaction through electron donation, increasing the oxygen’s nucleophilicity [1] [4] [10]. Additionally, replacing 4-methoxyphenoxy with 3,4-dimethoxyphenyl (as in 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypiperidine derivatives) amplifies multireceptor engagement (D2/5-HT2A), validating the strategic value of methoxy positioning [5].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9
CAS No.: